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Compound of Interest

Compound Name: Edratide

Cat. No.: B1602343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on

Edratide (hCDR1, TV-4710) for the treatment of Systemic Lupus Erythematosus (SLE).

Edratide is a synthetic peptide composed of 19 amino acids, based on the complementarity-

determining region 1 (CDR1) of a human anti-DNA monoclonal antibody. Preclinical studies

have demonstrated its potential to modulate the immune dysregulation characteristic of SLE

through various mechanisms, leading to amelioration of disease manifestations in established

animal models.

Mechanism of Action
Edratide exerts its immunomodulatory effects through a multi-pronged approach that restores

immune tolerance. The core mechanism involves the induction of regulatory T cells (Tregs) and

the subsequent cascade of events that temper autoimmune responses.[1] Treatment with

Edratide leads to the downregulation of autoreactive T and B cells, a shift from a pro-

inflammatory to an anti-inflammatory cytokine profile, and the regulation of apoptosis in

immune cells.[2][3]

Key molecular events associated with Edratide treatment include:

Upregulation of Regulatory Genes: Increased expression of FoxP3, a master transcription

factor for Tregs, and the immunosuppressive cytokine Transforming Growth Factor-beta

(TGF-β).[2][4]
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Downregulation of Pro-inflammatory Cytokines: Significant reduction in the gene expression

of pathogenic cytokines including Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), Tumor

Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[2][4]

Modulation of Apoptosis: Edratide helps normalize the dysregulated apoptosis seen in SLE.

It has been shown to down-regulate the expression of pro-apoptotic molecules like caspase-

3 and caspase-8, while up-regulating anti-apoptotic proteins such as Bcl-xL.[4][5]

Suppression of the IFN-α Signature: Treatment with Edratide has been shown to

significantly and specifically downregulate Interferon-alpha (IFN-α) gene expression, a key

pathway in SLE pathogenesis.[2]

Edratide's Proposed Mechanism of Action in SLE
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Caption: Proposed mechanism of action for Edratide in SLE.
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Efficacy in Preclinical SLE Models
Edratide has been evaluated in several murine models of lupus, including the spontaneous

(NZB x NZW)F1 mouse model and induced SLE models (e.g., in BALB/c mice). These studies

consistently demonstrate the therapeutic potential of Edratide in attenuating key serological

and clinical manifestations of the disease.

Table 1: Effects of Edratide on Serological and Gene
Expression Markers
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Parameter Animal Model Key Finding
Magnitude of
Effect

Reference

Anti-dsDNA

Antibodies

Humanized SCID

Mice

Significant

downregulation

of human anti-

dsDNA

antibodies.

Not quantified [1]

IFN-α Gene

Expression

(NZB x NZW)F1

Mice

Significant

downregulation

in splenocytes.

73% inhibition

vs. vehicle
[6]

Pro-inflammatory

Cytokines
Murine Models

Downregulation

of IL-1β, IFN-γ,

IL-10 mRNA

expression.

Not quantified [4]

Anti-

inflammatory

Cytokines

Murine Models

Upregulation of

TGF-β mRNA

expression.

Not quantified [4]

Regulatory T-Cell

Genes
Murine Models

Upregulation of

FoxP3 mRNA

expression.

Not quantified [2][4]

Pro-Apoptotic

Genes

BALB/c (Induced

SLE)

Downregulation

of Caspase-3

and Caspase-8.

Not quantified [5]

Anti-Apoptotic

Genes

BALB/c (Induced

SLE)

Upregulation of

Bcl-xL.
Not quantified [5]

Table 2: Effects of Edratide on Clinical Manifestations
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Parameter Animal Model Key Finding
Magnitude of
Effect

Reference

Proteinuria
(NZB x NZW)F1

Mice

General

improvement

noted.

Not quantified [2]

Kidney Immune

Complex

Deposits

(NZB x NZW)F1

Mice

Significant

reduction in

glomerular

immune complex

deposits.

Not quantified [2]

Kidney Immune

Complex

Deposits

Humanized SCID

Mice

Near-complete

abolishment of

human IgG

deposits in

kidneys.

66% in control

vs. ~6% in

treated

[1]

Leukopenia
(NZB x NZW)F1

Mice

General

improvement

noted.

Not quantified [2]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are summarized protocols based on published studies.

Spontaneous Lupus Model: (NZB x NZW)F1 Mice
This model is considered a gold standard for preclinical SLE research as the mice

spontaneously develop an autoimmune syndrome with autoantibodies and immune-complex

glomerulonephritis that closely mimics human lupus nephritis.

Animals: Female (NZB x NZW)F1 mice.

Treatment Initiation: Treatment is typically initiated at the onset of disease, often around 4-5

months of age, when mice begin to show signs of proteinuria.[7]
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Dosing and Administration: Edratide (hCDR1) is administered via subcutaneous (s.c.)

injection. A common treatment schedule involves weekly injections for a duration of 10 or

more weeks.[6][8] While specific mg/kg doses are not consistently reported, a study in

humanized SCID mice used a weekly dose of 50 µ g/mouse .[1]

Outcome Measures:

Proteinuria: Monitored weekly or bi-weekly using urinalysis strips (e.g., Albustix) and

graded on a semi-quantitative scale (0 to 4+).[7]

Anti-dsDNA Antibodies: Serum levels are measured periodically (e.g., monthly) via

Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Survival: Monitored throughout the study.

Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and

stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.

Immunohistochemistry: Kidney sections are stained for immune complex (IgG and C3)

deposition.

Gene Expression: RNA is extracted from splenocytes, and quantitative real-time PCR

(qRT-PCR) is used to measure the expression of target genes (e.g., IFN-α, FoxP3, various

cytokines).[6][9]

Flow Cytometry: Splenocytes are stained with fluorescently-labeled antibodies to analyze

the percentages of various immune cell populations, particularly T-cell subsets like

CD4+CD25+Foxp3+ regulatory T cells.

Induced Lupus Model: BALB/c Mice
This model allows for the study of specific pathogenic mechanisms in a non-autoimmune

mouse strain. Experimental SLE can be induced by immunization with an anti-DNA monoclonal

antibody that expresses a major idiotype (16/6Id).[5]

Animals: Female BALB/c mice.

Disease Induction: Mice are immunized with the 16/6Id anti-DNA antibody.
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Dosing and Administration: Edratide is administered subcutaneously. The specific treatment

regimen (dose, frequency, duration) is determined by the study design.

Outcome Measures: Similar to the (NZB x NZW)F1 model, outcomes include serological

markers, proteinuria, and kidney pathology. This model is particularly useful for mechanistic

studies, such as analyzing the expression of apoptosis-related molecules (caspases, Bcl-2

family proteins) in lymphocytes via Western blot or qRT-PCR.[5]

Typical Preclinical Experimental Workflow for Edratide in (NZB x NZW)F1 Mice
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Caption: Generalized workflow for Edratide efficacy studies in lupus-prone mice.

Conclusion
Preclinical research provides a strong rationale for the development of Edratide as a targeted,

disease-modifying therapy for Systemic Lupus Erythematosus. Studies in relevant animal

models have demonstrated its ability to correct the underlying immune dysregulation by
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promoting regulatory T-cell function, downregulating pathogenic inflammatory pathways, and

normalizing apoptosis. These immunological changes translate to clinically meaningful

improvements, including reduced autoantibody production and attenuation of lupus nephritis.

The detailed experimental protocols and mechanisms outlined in this guide provide a

foundation for further research and development in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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